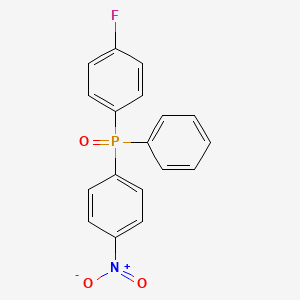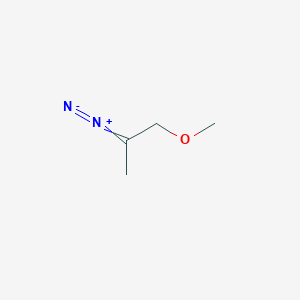
2-Diazo-1-methoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-1-methoxypropane is an organic compound characterized by the presence of a diazo group (-N2) attached to a methoxypropane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatile reactivity and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diazo-1-methoxypropane typically involves the reaction of acetone hydrazone with yellow mercury (II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected via distillation . The process is efficient, yielding a high concentration of the desired diazo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and more efficient distillation setups to handle the increased volume of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Diazo-1-methoxypropane undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl halides or tosyl azide in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include diazonium salts, amines, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazo-1-methoxypropane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Diazo-1-methoxypropane involves the formation of highly reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can insert into various bonds (C-H, N-H, O-H) or participate in cycloaddition reactions, leading to the formation of new chemical structures .
Comparación Con Compuestos Similares
Diazomethane: A simpler diazo compound with similar reactivity but higher toxicity and explosiveness.
Ethyl diazoacetate: Another diazo compound used in organic synthesis, known for its stability and versatility.
Uniqueness: 2-Diazo-1-methoxypropane is unique due to its specific structure, which combines the reactivity of the diazo group with the stability conferred by the methoxypropane backbone. This makes it a valuable reagent in various synthetic applications, offering a balance between reactivity and safety.
Propiedades
Número CAS |
104329-34-2 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
2-diazo-1-methoxypropane |
InChI |
InChI=1S/C4H8N2O/c1-4(6-5)3-7-2/h3H2,1-2H3 |
Clave InChI |
DTVBTIGDUNXNHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=[N+]=[N-])COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




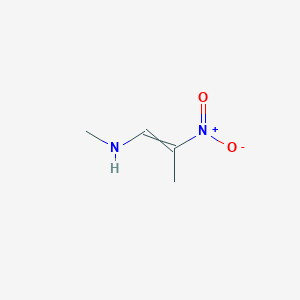
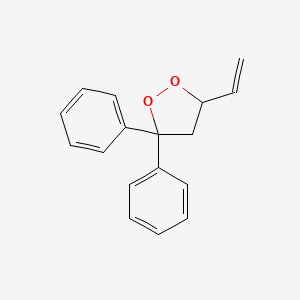
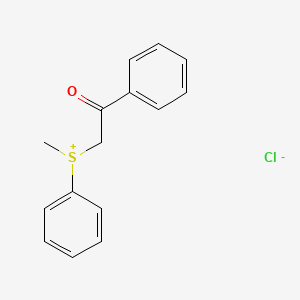
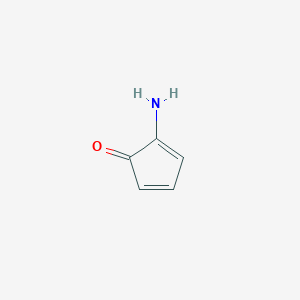
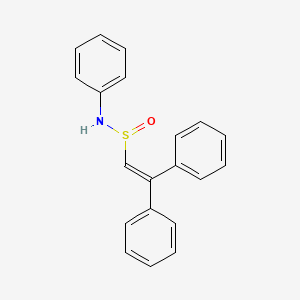
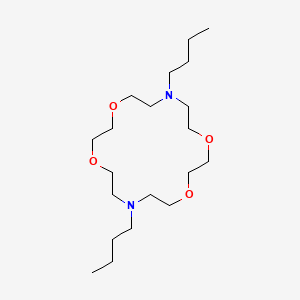
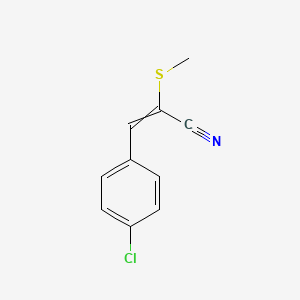
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
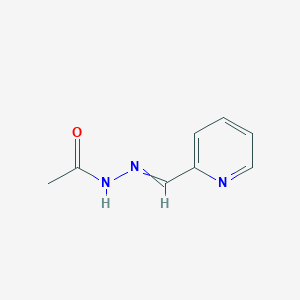
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
